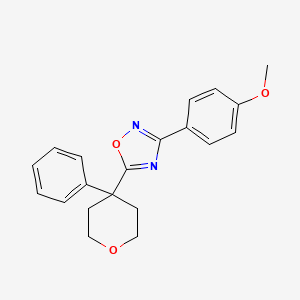![molecular formula C19H24N2O2 B7574091 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol](/img/structure/B7574091.png)
2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol is a chemical compound with potential applications in scientific research. The compound is also known as JNJ-40411813 and belongs to the class of cyclohexanolamines. It has been the subject of several studies aimed at understanding its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol is not fully understood. However, it has been shown to act as an inhibitor of certain enzymes involved in cancer cell growth and proliferation. The compound has also been shown to have activity against certain proteins involved in the development of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol have been studied in vitro and in vivo. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol in lab experiments include its potential as a tool for studying cancer cell growth and proliferation, as well as its potential as a treatment for neurological disorders. However, the compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol. These include:
1. Further studies of the compound's mechanism of action, including its interactions with specific enzymes and proteins.
2. Studies aimed at optimizing the synthesis of the compound, in order to improve its solubility and stability.
3. Studies of the compound's potential as a treatment for other types of cancer, as well as other neurological disorders.
4. Studies aimed at developing new analogs of the compound with improved activity and selectivity.
5. Studies of the compound's potential as a tool for studying the role of specific enzymes and proteins in cancer cell growth and proliferation.
In conclusion, 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol is a promising chemical compound with potential applications in scientific research. Its mechanism of action and potential therapeutic applications have been the subject of several studies, and there are several potential future directions for research involving this compound.
Synthesemethoden
The synthesis of 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol typically involves a multi-step process. The starting material is usually 2-bromo-4-(pyridin-2-ylmethoxy)benzaldehyde, which is reacted with cyclohexylamine to form the intermediate product. The intermediate is then reduced using a suitable reducing agent to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol has been studied for its potential applications in scientific research. It has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. The compound has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[[4-(pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-19-7-2-1-6-18(19)21-13-15-8-10-17(11-9-15)23-14-16-5-3-4-12-20-16/h3-5,8-12,18-19,21-22H,1-2,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOWSMUWMGVLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=C(C=C2)OCC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine](/img/structure/B7574011.png)

![2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone](/img/structure/B7574019.png)
![2-[2-(1-Acetylpyrrolidin-2-yl)pyrrolidin-1-yl]-1-(azetidin-1-yl)ethanone](/img/structure/B7574022.png)

![1-[(1-Methylimidazol-2-yl)methyl]-4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine](/img/structure/B7574039.png)
![1-(2-Methoxyethyl)-5-[3-(2-methylimidazol-1-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7574044.png)
![4-(2-amino-2-oxoethyl)-N-[cyclobutyl-(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B7574051.png)
![[2-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]azepan-1-yl]-phenylmethanone](/img/structure/B7574062.png)
![4,5-dimethyl-2-[(1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-oxazole](/img/structure/B7574071.png)
![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7574072.png)
![2-[4-(4-methylcyclohexyl)oxypiperidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7574082.png)
![[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7574097.png)
![2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7574102.png)